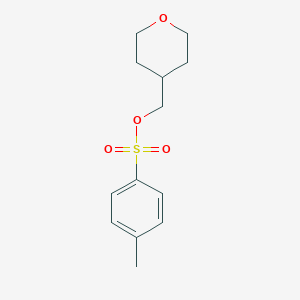

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

oxan-4-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4S/c1-11-2-4-13(5-3-11)18(14,15)17-10-12-6-8-16-9-7-12/h2-5,12H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBKCZSYJRZBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597851 | |

| Record name | (Oxan-4-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101691-65-0 | |

| Record name | (Oxan-4-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate synthesis from (Tetrahydro-2H-pyran-4-yl)methanol

An In-depth Technical Guide to the Synthesis of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

This guide provides a comprehensive overview and a field-proven protocol for the synthesis of this compound from its corresponding alcohol, (Tetrahydro-2H-pyran-4-yl)methanol. This transformation is a cornerstone reaction in medicinal chemistry and organic synthesis, converting a poorly reactive hydroxyl group into an excellent leaving group, the tosylate, thereby facilitating subsequent nucleophilic substitution reactions.

Strategic Importance and Reaction Principle

This compound is a valuable intermediate in drug development. The tetrahydropyran motif is a common scaffold in pharmacologically active molecules, and the ability to functionalize the C4-methyl position is crucial for analog synthesis and structure-activity relationship (SAR) studies.

The core of this synthesis is the tosylation of a primary alcohol. This reaction converts the hydroxyl (-OH) group, a notoriously poor leaving group, into a p-toluenesulfonate (tosylate, -OTs) group. The efficacy of the tosylate as a leaving group stems from the stability of its corresponding anion, which is highly resonance-stabilized by the sulfonyl group and the aromatic ring. This activation paves the way for a wide array of SN2 reactions.[1][2]

The Tosylation Mechanism: A Stepwise Analysis

The reaction proceeds via a nucleophilic attack of the alcohol on the p-toluenesulfonyl chloride (TsCl). A base, typically pyridine or triethylamine, is essential for the reaction to proceed efficiently.

-

Nucleophilic Attack: The oxygen atom of the primary alcohol, (Tetrahydro-2H-pyran-4-yl)methanol, acts as a nucleophile, attacking the highly electrophilic sulfur atom of tosyl chloride. This results in the displacement of the chloride ion.

-

Deprotonation: An organic base, such as pyridine or triethylamine, deprotonates the resulting positively charged intermediate.[1] This step is crucial as it neutralizes the intermediate to form the final tosylate ester and generates a salt (e.g., pyridinium chloride).

-

Stereochemical Integrity: A key feature of this mechanism is that the bond between the carbon and the oxygen of the original alcohol (C-O) remains intact throughout the process.[2][3] Consequently, the stereochemistry at this carbon center is fully retained in the product.

Field-Proven Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks and explanations for each critical step. Adherence to anhydrous conditions is paramount for achieving high yields, as tosyl chloride readily hydrolyzes in the presence of water.[4]

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents | Notes |

| (Tetrahydro-2H-pyran-4-yl)methanol | 116.16 | 5.00 g | 43.04 | 1.0 | Starting material, ensure dryness. |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 9.07 g | 47.58 | 1.1 - 1.2 | Reagent grade, store under inert gas. |

| Pyridine (anhydrous) | 79.10 | 40 mL | - | - | Solvent and base; use dry. |

| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - | - | For extraction. |

| 1 M Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | - | For work-up. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~50 mL | - | - | For work-up. |

| Brine (Saturated NaCl solution) | 58.44 | ~50 mL | - | - | For work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - | Drying agent. |

| Silica Gel (230-400 mesh) | - | As needed | - | - | For chromatography. |

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add (Tetrahydro-2H-pyran-4-yl)methanol (5.00 g, 43.04 mmol).

-

Solvent Addition: Add anhydrous pyridine (40 mL) to dissolve the alcohol. An alternative is to use a non-basic solvent like anhydrous DCM and add 1.5 equivalents of triethylamine.[5]

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic nature of the reaction upon addition of TsCl.

-

Reagent Addition: Slowly add p-toluenesulfonyl chloride (9.07 g, 47.58 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of pyridinium hydrochloride will form.

-

Reaction: Stir the mixture vigorously at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours (overnight).[5]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a solvent system like 30% Ethyl Acetate in Hexane. The product spot should be less polar than the starting alcohol spot.

-

Quenching & Extraction:

-

Once the reaction is complete, cool the mixture again to 0 °C and slowly pour it into a beaker containing ice-cold 1 M HCl (~100 mL) to neutralize the excess pyridine.

-

Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

-

Washing:

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove residual pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).[5]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 0% to 30%) to afford the pure this compound as a solid or oil.[6]

Synthesis Workflow Diagram

Caption: Experimental workflow for the tosylation of (Tetrahydro-2H-pyran-4-yl)methanol.

Product Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. Expect to see the aromatic protons of the tosyl group as two doublets around δ 7.3-7.8 ppm. The methyl protons of the tosyl group will appear as a singlet around δ 2.4 ppm. Crucially, the methylene protons adjacent to the oxygen (-CH₂-OTs) will be shifted downfield compared to the starting alcohol, appearing around δ 3.9-4.0 ppm.[6]

-

¹³C NMR Spectroscopy: The carbon spectrum will show the appearance of aromatic carbons and a downfield shift for the carbon of the -CH₂-OTs group.

-

Infrared (IR) Spectroscopy: The IR spectrum is diagnostic for the formation of the sulfonate ester. Look for strong, characteristic stretching vibrations for the S=O bonds, typically appearing at approximately 1350-1370 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

-

Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak. For example, using electrospray ionization (ESI), an [M+H]⁺ peak at m/z 271.1 would be expected.

Critical Safety Considerations

A rigorous adherence to safety protocols is mandatory when performing this synthesis.

-

p-Toluenesulfonyl chloride (TsCl): TsCl is corrosive and a lachrymator that causes severe skin and eye damage.[7] It is also moisture-sensitive. Always handle TsCl in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Pyridine and Triethylamine: These bases are flammable, toxic upon inhalation, and have pungent odors. All operations involving these reagents must be conducted within a certified chemical fume hood.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact by handling it exclusively in a fume hood.

-

General Precautions: Ensure all glassware is properly dried to prevent hydrolysis of TsCl.[4] Perform the reaction in a well-ventilated area. An emergency eyewash and shower should be readily accessible.

References

-

Mesylates and Tosylates with Practice Problems. [Link]

-

What is TsCl in Organic Chemistry? A Comprehensive Guide. [Link]

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC - NIH. [Link]

-

Tosylates And Mesylates - Master Organic Chemistry. [Link]

-

Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. [Link]

-

Reactions of Alcohols - Chemistry LibreTexts. [Link]

-

EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]

- United States P

- Production method for tetrahydro-2h-pyran derivative - Google P

-

Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. [Link]

Sources

- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

Physical and chemical properties of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

An In-depth Technical Guide to (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, synthesis, reactivity, and practical applications, grounding all claims in verifiable scientific literature.

Section 1: Core Molecular Identity and Physicochemical Profile

This compound, often referred to as a tosylate derivative, is a stable, crystalline solid at room temperature. Its strategic importance lies in its function as a versatile alkylating agent, enabling the introduction of the tetrahydropyran (THP) moiety into a wide range of molecular scaffolds. The THP ring is a prevalent structural motif in numerous pharmaceuticals due to its favorable metabolic stability and ability to modulate physicochemical properties such as solubility.

Chemical Structure and Identifiers

The molecule consists of a tetrahydropyran ring connected via a methylene linker to a tosylate group. The tosylate is an excellent leaving group, making the compound highly reactive towards nucleophiles.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data Summary

The following table summarizes the key properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 101691-65-0 | [1] |

| Molecular Formula | C₁₄H₂₀O₄S | [2] |

| Molecular Weight | 284.37 g/mol | [2] |

| Physical Form | Solid | [3] |

| Purity | Typically >95-97% | [2][4] |

| InChI Key | DCBKCZSYJRZBDB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOCC2 | [1] |

| Storage Conditions | Inert atmosphere, room temperature or refrigerated. | [5] |

Section 2: Synthesis, Mechanism, and Application

The synthesis of this tosylate is a cornerstone reaction in organic chemistry, predicated on the conversion of a poorly reactive alcohol into a species with a superb leaving group. This transformation is fundamental for subsequent nucleophilic substitution reactions.

The Principle of Tosylation: Activating an Alcohol

Alcohols are generally poor substrates for nucleophilic substitution because the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group.[6] The tosylation reaction converts the hydroxyl group into a p-toluenesulfonate (tosylate) ester. The resulting tosylate anion (TsO⁻) is a very weak base and an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group. This conversion proceeds with retention of stereochemistry at the carbinol carbon.[6]

Caption: General mechanism for the tosylation of an alcohol.

Recommended Synthesis Protocol

The preparation of this compound is reliably achieved by reacting its precursor alcohol with p-toluenesulfonyl chloride in the presence of a non-nucleophilic base.

Starting Material: (Tetrahydro-2H-pyran-4-yl)methanol (CAS: 14774-37-9)[7] Reagents:

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Step-by-Step Procedure: [3][8][9]

-

Preparation: Dissolve (Tetrahydro-2H-pyran-4-yl)methanol (1 equivalent) in anhydrous DCM (10 volumes) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.

-

Base Addition: Add triethylamine (1.5 equivalents) or pyridine to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Tosylation: Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at or below 5 °C.

-

Reaction Monitoring: Stir the mixture at 0 °C for 4 hours. If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2 hours.[8] Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x 10 volumes).

-

Washing: Combine the organic layers and wash successively with water and brine solution. This removes the hydrochloride salt of the base and any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be purified by recrystallization or flash column chromatography on silica gel.

Synthesis of the Precursor Alcohol

The requisite starting material, (Tetrahydro-2H-pyran-4-yl)methanol, is readily synthesized via the reduction of a commercially available ester, such as ethyl tetrahydro-2H-pyran-4-carboxylate.

Caption: Workflow for the synthesis of the precursor alcohol.

Protocol Insight: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. The reaction is typically performed in an ethereal solvent like THF at reduced temperatures to manage its high reactivity.[7][10] An aqueous work-up with a base like NaOH is used to quench excess hydride and precipitate aluminum salts, which can then be removed by filtration.[7][10]

Core Application in Nucleophilic Substitution

The primary utility of this compound is as an electrophile in Sₙ2 reactions. The tosylate group readily departs upon attack by a wide variety of nucleophiles (e.g., amines, azides, cyanides, alkoxides, thiolates), effectively coupling the (tetrahydro-2H-pyran-4-yl)methyl fragment to the nucleophile. This makes it an invaluable building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.[7]

Section 3: Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with this and any related sulfonate ester, which are potent alkylating agents.

Hazard Identification

While some safety data sheets indicate no known specific hazards for this exact compound[11], related sulfonate esters like tetrahydro-2H-pyran-4-yl methanesulfonate are classified as irritants.

-

Skin Irritation: Causes skin irritation (H315).[12]

-

Eye Irritation: Causes serious eye irritation (H319).[12]

-

Respiratory Irritation: May cause respiratory irritation (H335).[12]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Personal Protective Equipment: Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[13]

-

Handling Practices: Avoid breathing dust, fumes, or vapors.[12] Wash hands thoroughly after handling. Prevent contact with skin and eyes.[14]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] For long-term stability, storage under an inert atmosphere is recommended.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][13]

Section 4: References

-

J&K Scientific. This compound | 101691-65-0. [Link]

-

3ASenrise. Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, 97%. [Link]

-

AFG Bioscience LLC. Tetrahydro-2H-pyran-4-yl p-tosylate - SAFETY DATA SHEET. [Link]

-

Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

-

Master Organic Chemistry. Tosylates And Mesylates. [Link]

-

Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 2-(Tetrahydro-2H-Pyran-4-Yl)Ethyl 4-Methylbenzenesulfonate [cymitquimica.com]

- 3. Buy tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate | 75434-63-8 [smolecule.com]

- 4. 97986-34-0 | Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate [3asenrise.com]

- 5. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 10. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 11. afgsci.com [afgsci.com]

- 12. file.bldpharm.com [file.bldpharm.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for its use in research and development.

Core Chemical Identity and Properties

This compound, identified by the CAS Number 101691-65-0 , is a sulfonate ester that serves as a versatile intermediate in organic synthesis.[1] The presence of the tosylate group, a well-known good leaving group, makes this compound an excellent substrate for nucleophilic substitution reactions. The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous bioactive molecules and approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.

| Property | Value | Source |

| CAS Number | 101691-65-0 | [1] |

| Molecular Formula | C₁₃H₁₈O₄S | N/A |

| Molecular Weight | 270.34 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | oxan-4-ylmethyl 4-methylbenzenesulfonate | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the tosylation of the corresponding alcohol, (Tetrahydro-2H-pyran-4-yl)methanol. This reaction is a classic example of converting a poor leaving group (hydroxyl) into an excellent one (tosylate).

Synthetic Workflow

The overall synthetic transformation can be visualized as follows:

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

-

(Tetrahydro-2H-pyran-4-yl)methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add anhydrous pyridine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). The pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Analytical Characterization

The structural confirmation of the synthesized compound is crucial. The following are the expected analytical data:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tosyl group (two doublets in the range of 7.3-7.8 ppm), a singlet for the methyl group of the tosyl moiety (around 2.4 ppm), and signals corresponding to the protons of the tetrahydropyran ring and the methylene bridge.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon of the tosyl group, and the carbons of the tetrahydropyran ring and the methylene linker.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the sulfonate group (S=O stretches, typically around 1350 and 1170 cm⁻¹), as well as C-O and C-H stretches.

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions. The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Nucleophilic Substitution Reactions

The core reactivity of the molecule is the Sₙ2 displacement of the tosylate group.

Sources

1H NMR spectrum of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

An In-Depth Technical Guide to the ¹H NMR Spectrum of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a detailed experimental protocol for data acquisition, and discusses the principles of spectral interpretation. By integrating foundational NMR theory with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation of this and structurally related molecules.

Theoretical Framework and Spectral Prediction

The structural characterization of a molecule via ¹H NMR spectroscopy is predicated on a thorough understanding of its constituent chemical environments. The target molecule, this compound, is comprised of two distinct moieties: the aromatic p-toluenesulfonate (tosyl) group and the aliphatic (tetrahydro-2H-pyran-4-yl)methyl group. Each unique proton or set of equivalent protons within this structure will give rise to a distinct signal in the ¹H NMR spectrum, characterized by its chemical shift (δ), integration value, and multiplicity (splitting pattern).

Molecular Structure and Proton Assignments

To facilitate a clear discussion, the protons in the molecule are systematically labeled as shown in the diagram below. This labeling scheme will be used throughout the guide.

Caption: Molecular structure with proton labeling.

Predicted Spectral Parameters

The ¹H NMR spectrum is predicted by analyzing each spin system. The electron-withdrawing nature of the sulfonate ester and the ether oxygen significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (deshielded).[1][2][3]

-

Tosyl Group Protons (Hₐ, Hₐ', Hₑ, Hₑ', Hₘ):

-

Hₐ, Hₐ' (Aromatic): These two protons are ortho to the electron-withdrawing sulfonyl group. This proximity causes significant deshielding, placing their signal far downfield. They are coupled only to the Hₑ protons, resulting in a doublet. Expected chemical shift is approximately δ 7.80 ppm .

-

Hₑ, Hₑ' (Aromatic): These two protons are meta to the sulfonyl group and ortho to the methyl group. They are less deshielded than Hₐ. They are coupled to Hₐ, appearing as a doublet. Expected chemical shift is around δ 7.35 ppm .[4]

-

Hₘ (Methyl): The three protons of the methyl group are chemically equivalent and are not coupled to other protons, thus appearing as a sharp singlet. Its position on the aromatic ring places its signal around δ 2.45 ppm .

-

-

(Tetrahydro-2H-pyran-4-yl)methyl Protons (Hₒ, Hₑ, Hₐₓ, Hₐₑ, Hₘ):

-

Hₒ (Methylene Bridge): These two protons are on the carbon directly attached to the oxygen of the tosylate group, resulting in a strong deshielding effect. They are coupled to the single methine proton (Hₘ) on the tetrahydropyran (THP) ring, and will therefore appear as a doublet. Expected chemical shift is approximately δ 3.95 ppm .

-

Hₑ, Hₑ' (THP C2/C6): These four protons are adjacent to the ring oxygen, which deshields them. Due to the chair conformation of the THP ring, the axial and equatorial protons are non-equivalent and will have different chemical shifts and coupling patterns. Typically, equatorial protons are slightly more downfield than axial protons. These protons will couple with the adjacent C3/C5 protons (Hₐₓ, Hₐₑ), resulting in complex multiplets. We can predict a range for these signals, approximately δ 3.30 - 4.00 ppm .[5]

-

Hₐₓ, Hₐₑ, Hₐₓ', Hₐₑ' (THP C3/C5): These four protons are further from the ring oxygen and will be found more upfield. They are coupled to both the C2/C6 protons (Hₑ) and the C4 proton (Hₘ). This complex coupling will result in overlapping multiplets in the range of δ 1.25 - 1.80 ppm .

-

Hₘ (THP C4): This single methine proton is coupled to the methylene bridge protons (Hₒ) and the four protons at the C3/C5 positions (Hₐₓ, Hₐₑ). This extensive coupling will result in a complex multiplet, likely appearing around δ 1.85 - 2.05 ppm .

-

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted data for the ¹H NMR spectrum of this compound, assuming acquisition in deuterochloroform (CDCl₃).

| Proton Label | Integration | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |

| Hₐ, Hₐ' | 2H | Doublet (d) | ~ 7.80 | ~ 8.2 (ortho) | Deshielded by adjacent SO₂R group. |

| Hₑ, Hₑ' | 2H | Doublet (d) | ~ 7.35 | ~ 8.2 (ortho) | Less deshielded than Hₐ. |

| Hₘ | 3H | Singlet (s) | ~ 2.45 | N/A | Isolated methyl group on aromatic ring. |

| Hₒ | 2H | Doublet (d) | ~ 3.95 | ~ 6.5 (vicinal) | Deshielded by adjacent tosylate oxygen. |

| Hₑ, Hₑ' | 4H | Multiplet (m) | 3.30 - 4.00 | Complex | Protons adjacent to ring oxygen. |

| Hₘ | 1H | Multiplet (m) | 1.85 - 2.05 | Complex | Methine proton coupled to 6 adjacent protons. |

| Hₐₓ, Hₐₑ | 4H | Multiplet (m) | 1.25 - 1.80 | Complex | Aliphatic protons on THP ring. |

Experimental Protocol for Data Acquisition

Achieving a high-quality, interpretable ¹H NMR spectrum requires meticulous sample preparation and the selection of appropriate instrument parameters. The protocol described here represents a self-validating system for obtaining reliable data.

Experimental Workflow

The process of acquiring an NMR spectrum can be broken down into three key stages: sample preparation, instrument setup, and data acquisition.

Caption: Standard workflow for ¹H NMR spectrum acquisition.

Step-by-Step Methodology

1. Sample Preparation:

- Weighing: Accurately weigh approximately 5-25 mg of the solid this compound into a clean, dry vial.[6][7] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time.[8]

- Solvent Selection: Add 0.6-0.7 mL of a suitable deuterated solvent.[6][9] Deuterochloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak. The solvent should contain 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

- Dissolution and Filtration: Gently vortex or swirl the vial to ensure complete dissolution. To ensure the highest spectral resolution, it is critical to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][7] Cotton wool should be avoided as solvents can leach impurities from it.

- Final Volume: The final sample height in the tube should be approximately 4-5 cm (0.55-0.7 mL) to ensure it is correctly positioned within the instrument's detection coil.[8]

2. Instrument Setup and Data Acquisition (on a 400 MHz Spectrometer):

- Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃, which stabilizes the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming," which is crucial for obtaining sharp, well-resolved peaks.[6]

- Tuning and Matching: The probe is tuned to the ¹H frequency and its impedance is matched to the spectrometer's electronics to ensure maximum signal transmission.

- Acquisition Parameters:

- Experiment: Standard 1D proton (zg30).

- Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

- Number of Scans (NS): 8 to 16 scans. Averaging multiple scans improves the signal-to-noise ratio.

- Relaxation Delay (D1): 1-2 seconds. This delay allows protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

- Acquisition Time (AQ): ~2-3 seconds.

- Data Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID) signal.

Data Processing and Interpretation

The raw data (FID) acquired from the spectrometer is a time-domain signal that must be mathematically converted into the familiar frequency-domain spectrum.

-

Fourier Transform (FT): The FID is converted into a spectrum of frequency vs. intensity using a Fourier Transform algorithm.

-

Phase Correction: The transformed spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.

-

Referencing: The spectrum is calibrated by setting the TMS peak to δ 0.00 ppm.

-

Integration: The area under each signal is calculated. These integration values are proportional to the number of protons giving rise to the signal. By setting one known peak's integration to its correct proton count (e.g., the 3H singlet of Hc at ~2.45 ppm), the relative number of protons for all other signals can be determined.

-

Peak Picking and Analysis: The chemical shift of each peak is identified. The coupling constants (J-values) are measured in Hz by taking the difference in frequency between the split lines of a multiplet. This information is then compared against the predicted values to confirm the structure. For instance, the two doublets in the aromatic region should exhibit the same J-coupling value, confirming they are coupling partners.[10][11]

By systematically comparing the experimental chemical shifts, integrations, and multiplicities with the theoretically predicted values, a confident structural assignment of this compound can be achieved.

References

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

NMR Sample Preparation. University of Ottawa. [Link]

-

Abraham, R. J., et al. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

-

How to make an NMR sample. University of Cambridge Department of Chemistry. [Link]

-

NMR Sample Preparation. Western University. [Link]

-

Spin-Spin Coupling. [Link]

-

Nguyen, T. T. H., et al. ¹H-NMR spectra of tosyl starch. ResearchGate. [Link]

-

Spin-Spin Coupling – Beyond Multiplicity. Nanalysis. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Organic Chemistry | OpenStax. [Link]

-

Spin-Spin Coupling. Chemistry LibreTexts. [Link]

-

¹H NMR Chemical Shift. Oregon State University. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. organomation.com [organomation.com]

- 10. Spin-Spin Coupling – Beyond Multiplicity — Nanalysis [nanalysis.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the ¹³C NMR Spectral Data of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed, predicted ¹³C NMR spectrum, methodologies for spectral acquisition, and an in-depth discussion of the structural and electronic factors influencing the chemical shifts. The content is structured to deliver not only data but also the scientific rationale behind the spectral characteristics of this compound, ensuring a thorough understanding for practical application in chemical analysis and structural elucidation.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the landscape of modern organic chemistry and pharmaceutical development, the unambiguous determination of molecular structure is paramount. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of a molecule. Each unique carbon atom in a structure produces a distinct signal, providing invaluable information about its chemical environment, hybridization, and connectivity.

This compound is a compound of interest as a versatile intermediate in organic synthesis, often utilized in the introduction of the tetrahydropyran-4-ylmethyl moiety. The tetrahydropyran ring is a common structural motif in many biologically active molecules and natural products. The tosylate group, a well-known leaving group, facilitates nucleophilic substitution reactions. A thorough understanding of its ¹³C NMR spectrum is crucial for reaction monitoring, purity assessment, and confirmation of its structure.

This guide will delve into a detailed prediction and interpretation of the ¹³C NMR spectrum of this target molecule, leveraging data from analogous structures and established principles of NMR spectroscopy.

Predicted ¹³C NMR Spectrum and Signal Assignments

As of the writing of this guide, a publicly available, experimentally verified ¹³C NMR spectrum for this compound could not be located. Therefore, a detailed prediction is presented below, based on the analysis of its constituent structural fragments and known substituent effects.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the predicted ¹³C NMR signals, the following atom numbering scheme will be used:

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts are summarized in the table below. The rationale for each prediction follows.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C-Me (CH₃) | ~21.5 | The methyl carbon of the tosyl group typically appears in this region. For example, the methyl carbon in ethyl p-toluenesulfonate is observed around 21.6 ppm. |

| C3, C5 (CH₂) | ~32.0 | These carbons are in the β-position to the substituent on the tetrahydropyran ring. In (tetrahydro-2H-pyran-4-yl)methanol, the corresponding carbons appear at approximately 33 ppm. A slight upfield shift is anticipated due to the influence of the bulky tosylate group. |

| C4 (CH) | ~35.0 | This is the methine carbon of the tetrahydropyran ring. In the precursor alcohol, (tetrahydro-2H-pyran-4-yl)methanol, this carbon resonates at about 40 ppm. The substitution on the adjacent methylene group is expected to have a minor shielding effect. |

| C2, C6 (CH₂) | ~67.0 | These carbons are adjacent to the ring oxygen. In (tetrahydro-2H-pyran-4-yl)methanol, they are found at approximately 67.5 ppm. Their chemical environment is largely unchanged. |

| C7 (CH₂) | ~73.0 | This methylene carbon is directly attached to the electron-withdrawing tosyloxy group. In alkyl tosylates, the α-carbon experiences a significant downfield shift. For instance, the CH₂ group attached to the tosylate in ethyl p-toluenesulfonate appears around 68 ppm. Starting from the chemical shift of the corresponding carbon in (tetrahydro-2H-pyran-4-yl)methanol (~68 ppm), a downfield shift is expected due to the stronger electron-withdrawing nature of the tosylate compared to a hydroxyl group. |

| C2', C6' (CH) | ~128.0 | These are the ortho-carbons of the phenyl ring. In various p-toluenesulfonate esters, these carbons typically resonate in the 127-128 ppm range. |

| C3', C5' (CH) | ~130.0 | These are the meta-carbons of the phenyl ring. Their chemical shift is consistently observed around 129.8-130.0 ppm in related tosylate compounds. |

| C4' (C) | ~133.0 | This is the quaternary carbon of the phenyl ring to which the sulfur atom is attached. It is expected to be deshielded due to the direct attachment to the sulfonyl group. |

| C1' (C) | ~145.0 | This is the quaternary carbon of the phenyl ring bearing the methyl group. In p-toluenesulfonates, this carbon is significantly deshielded and is typically found around 144.8 ppm. |

Experimental Protocol for ¹³C NMR Data Acquisition

The following provides a standardized, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) if solubility is an issue.

-

Concentration: Dissolve approximately 10-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.0 ppm. Most deuterated solvents are available with TMS already added.

Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) is recommended for better signal dispersion.

-

Tuning and Shimming: The probe should be tuned to the ¹³C frequency, and the magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Set to 1-2 seconds to allow for adequate data sampling.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons to relax, although longer delays may be needed for quantitative analysis, especially for quaternary carbons.

-

Number of Scans (NS): This will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is appropriate to cover the expected range of chemical shifts for organic molecules.

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before performing the Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃) or the TMS peak to 0.0 ppm.

Factors Influencing ¹³C NMR Spectral Data

The precise chemical shifts observed in an experimental spectrum can be influenced by several factors. Understanding these can aid in the accurate interpretation of the data.

-

Solvent Effects: The choice of deuterated solvent can cause minor variations in chemical shifts due to differences in solvent polarity and the potential for specific solute-solvent interactions, such as hydrogen bonding.

-

Temperature: While less pronounced than in ¹H NMR, temperature can affect chemical shifts, particularly for molecules with conformational flexibility. For the tetrahydropyran ring, which can undergo chair-chair interconversion, temperature changes could potentially lead to peak broadening or slight shifts in the positions of the ring carbon signals.

-

Concentration: At high concentrations, intermolecular interactions can lead to small changes in chemical shifts. It is advisable to use a consistent and relatively dilute concentration for reproducible results.

-

Substituent Effects: The electron-withdrawing nature of the tosyloxy group is the primary factor determining the chemical shifts of the adjacent carbons. The inductive effect of the sulfonyl group and the anisotropic effect of the aromatic ring both contribute to the overall electronic environment of each carbon nucleus.[1][2][3]

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹³C NMR spectrum of this compound. By dissecting the molecule into its constituent fragments and drawing upon data from analogous structures, we have assigned predicted chemical shifts to each carbon atom. Furthermore, a robust experimental protocol for acquiring high-quality ¹³C NMR data has been outlined, alongside a discussion of the key factors that can influence spectral outcomes. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify, characterize, and utilize this important synthetic intermediate.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Chemguide. Interpreting C-13 NMR spectra. [Link]

-

PubChem. Ethyl p-toluenesulfonate. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

PubChem. (Tetrahydro-2H-pyran-4-yl)methanol. [Link]

Sources

Infrared (IR) spectrum of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

An In-depth Technical Guide to the Infrared (IR) Spectrum of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

Introduction: The Molecular Blueprint in Vibrational Spectroscopy

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of molecular structures is a cornerstone of scientific rigor and regulatory compliance. This compound is a key synthetic intermediate, valued for the strategic inclusion of a tetrahydropyran (THP) moiety and the reactive potential of its tosylate leaving group. The THP group is a prevalent structural motif in many bioactive molecules, influencing properties like solubility and metabolic stability, while the tosylate group is instrumental in facilitating nucleophilic substitution reactions for building more complex molecular architectures.[1][2][3]

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural verification of such compounds. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum serves as a unique molecular "fingerprint." Each peak in the spectrum corresponds to a specific vibrational mode of a functional group within the molecule. This guide offers an in-depth analysis of the IR spectrum of this compound, detailing the experimental protocol for data acquisition and providing a comprehensive interpretation of its key spectral features.

Molecular Structure and Principal Vibrational Domains

To interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups, each with its characteristic vibrational frequencies. The structure contains three primary domains: the saturated tetrahydropyran ring, the p-substituted aromatic ring of the tosyl group, and the pivotal sulfonate ester linkage.

Caption: Workflow for FT-IR data acquisition via ATR.

Spectral Analysis and Interpretation

The IR spectrum of this compound is a composite of the absorptions from its constituent parts. The following table and discussion detail the assignment of the principal absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3070 - 3030 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 2950 - 2840 | C-H Stretch | Aliphatic (THP, -CH₂-, -CH₃) | Strong |

| ~1600, ~1495 | C=C Stretch | Aromatic Ring | Medium, Sharp |

| ~1450 | CH₂ Scissoring | Aliphatic | Medium |

| ~1360 | S=O Asymmetric Stretch | Sulfonate Ester | Very Strong |

| ~1175 | S=O Symmetric Stretch | Sulfonate Ester | Very Strong |

| ~1100 | C-O-C Asymmetric Stretch | Tetrahydropyran (Ether) | Strong |

| 980 - 910 | S-O-C Stretch | Sulfonate Ester | Strong |

| ~815 | C-H Out-of-Plane Bend | p-Disubstituted Aromatic | Strong, Sharp |

Detailed Peak Assignments

-

C-H Stretching Region (3100 - 2800 cm⁻¹): This region provides clear evidence for both the aromatic and aliphatic components of the molecule. Small, sharp peaks appearing just above 3000 cm⁻¹ (e.g., 3050 cm⁻¹) are characteristic of C-H bonds where the carbon is sp²-hybridized, confirming the presence of the benzene ring. [4]Below 3000 cm⁻¹, a series of strong, complex bands (typically centered around 2925 and 2855 cm⁻¹) arise from the symmetric and asymmetric stretching of the numerous sp³-hybridized C-H bonds in the tetrahydropyran ring, the linking methylene group, and the terminal methyl group. [4][5]

-

Aromatic C=C Stretching (1600 - 1450 cm⁻¹): The presence of the aromatic ring is further validated by a pair of sharp, medium-intensity peaks typically found near 1600 cm⁻¹ and 1495 cm⁻¹. These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring skeleton.

-

Sulfonate Ester Group (1360 cm⁻¹ and 1175 cm⁻¹): The most diagnostic signals in the entire spectrum are the two very strong and sharp absorption bands corresponding to the sulfonate S=O stretches. The asymmetric stretch occurs at higher energy (~1360 cm⁻¹), while the symmetric stretch appears at a lower frequency (~1175 cm⁻¹). [6][7]The high intensity of these peaks is due to the large change in dipole moment during the vibration of the highly polar S=O bonds. Their presence is an unambiguous indicator of the sulfonate ester functionality. [2][8]

-

C-O and S-O Stretching Region (1200 - 900 cm⁻¹): This part of the "fingerprint region" is often complex but contains highly valuable information. A strong band, typically around 1100 cm⁻¹, is assigned to the asymmetric C-O-C stretching of the ether linkage within the tetrahydropyran ring. [9]The S-O-C stretch of the ester linkage also gives rise to strong absorptions in this region, typically between 980-910 cm⁻¹.

-

Aromatic Substitution Pattern (~815 cm⁻¹): A strong, sharp peak in the region of 840-810 cm⁻¹ is highly characteristic of the out-of-plane C-H bending ("oop") for a 1,4-disubstituted (para) aromatic ring. [4]This confirms the substitution pattern of the toluenesulfonate group.

The Self-Validating System: A Holistic Interpretation

The trustworthiness of the spectral assignment comes not from identifying a single peak, but from the congruence of all expected peaks. The simultaneous observation of:

-

Strong S=O stretches (~1360/1175 cm⁻¹).

-

Aromatic C=C and C-H peaks (~1600/1495 cm⁻¹ and >3000 cm⁻¹).

-

A strong C-O-C ether stretch (~1100 cm⁻¹).

-

Strong aliphatic C-H stretches (<3000 cm⁻¹).

-

A characteristic p-substitution oop band (~815 cm⁻¹).

This combination provides a self-validating confirmation of the complete molecular structure of this compound. The absence of a broad peak around 3500-3200 cm⁻¹ further validates the structure by confirming the absence of the starting alcohol (tetrahydro-2H-pyran-4-yl)methanol, indicating a successful reaction. [4]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural analysis of synthetic intermediates like this compound. A systematic approach, beginning with a high-quality data acquisition protocol and followed by a logical, group-by-group interpretation of the spectrum, allows for a confident and robust confirmation of the molecular identity. The characteristic and intense absorptions of the sulfonate ester group, coupled with the distinct signals from the tetrahydropyran and aromatic moieties, create a unique spectral fingerprint that is essential for quality control and reaction monitoring in the fields of medicinal chemistry and drug development.

References

-

Andrade-Guel, M. L., et al. (2020). FT-IR spectrum of tosyl cellulose acetate. ResearchGate. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

J&K Scientific. (n.d.). This compound. Available at: [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). p-Toluenesulfonic acid. Available at: [Link]

-

PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum and molecular structure of methyl p-toluene sulfonate. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the caffeine, p-toluenesulfonic acid, and the ionic liquid. Available at: [Link]

- Google Patents. (2017). Production method for tetrahydro-2h-pyran derivative.

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. Available at: [Link]

-

ACS Publications. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available at: [Link]

-

Novatia, LLC. (2010). Sulfonate Ester Kinetic Study. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Available at: [Link]

-

YouTube. (2020). 02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2018). Vibrational spectroscopy of metal methanesulfonates: M = Na, Cs, Cu, Ag, Cd. Available at: [Link]

-

ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Available at: [Link]

-

Frontiers. (n.d.). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Available at: [Link]

-

Cambridge University Press & Assessment. (n.d.). THERMOGRAVIMETRIC, INFRARED AND MASS SPECTROSCOPIC ANALYSIS OF THE DESORPTION OF TETRAHYDROPYRAN, TETRAHYDROFURAN AND 1,4-DIOXAN. Available at: [Link]

-

ACS Publications. (n.d.). Infrared Absorption Spectra of p-Toluenesulfonic Acid and of Some of Its Esters. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Available at: [Link]

-

ACS Publications. (n.d.). Derivatives of Tetrahydropyran. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

Mass spectrometry of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

<Technical Guide: Mass Spectrometry of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

Introduction

This compound, a key intermediate in pharmaceutical synthesis, presents unique analytical challenges due to its structural combination of a bulky tosylate leaving group and a flexible tetrahydropyran ring. As a sulfonate ester, it falls under the class of potentially genotoxic impurities (PGIs), necessitating highly sensitive and specific analytical methods for its detection and quantification.[1][2] This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the rationale behind method development, from ionization source selection to fragmentation pathway elucidation, providing a comprehensive framework for robust and reliable analysis.

Compound Profile

A foundational understanding of the analyte's physicochemical properties is paramount for effective method development.

| Property | Value | Source |

| Chemical Formula | C13H18O4S | |

| Molecular Weight | 270.35 g/mol | |

| Monoisotopic Mass | 270.0926 g/mol | Derived |

| Structure | oxan-4-ylmethyl 4-methylbenzenesulfonate | [3] |

| Synonyms | (Tetrahydro-2H-pyran-4-yl)methyl tosylate | [3] |

Part 1: Ionization & Method Development - A Deliberate Approach

The choice of ionization technique is the most critical parameter in developing a sensitive and reproducible mass spectrometry method for sulfonate esters. While Electrospray Ionization (ESI) is a common choice for many small molecules, its application to tosylates can be problematic.

ESI vs. APCI: Explaining the Choice

Electrospray Ionization (ESI): In positive ion mode, ESI typically protonates the molecule to form the [M+H]+ adduct. However, for sulfonate esters, this process is often inefficient and prone to competition from the formation of sodium [M+Na]+ and ammonium [M+NH4]+ adducts, especially in complex matrices or when using mobile phase additives.[1][2] This adduct competition leads to a fragmented ion signal, poor sensitivity, and compromised reproducibility—all significant liabilities in a regulated environment.[1][2]

Atmospheric Pressure Chemical Ionization (APCI): APCI emerges as a superior technique for the analysis of sulfonate esters.[1][2] Unlike ESI, which relies on desolvation of pre-formed ions, APCI utilizes a gas-phase ionization mechanism. This process is generally more robust and less susceptible to matrix suppression for moderately polar to non-polar compounds. For tosylates, APCI in negative ion mode offers a distinct advantage by promoting the formation of a stable [M-alkyl]- precursor ion, which is ideal for subsequent fragmentation and analysis in Selected Reaction Monitoring (SRM) mode.[1][2]

Therefore, for the routine, sensitive, and robust quantification of this compound, APCI is the recommended ionization source.

Workflow for Analytical Method Development

The logical flow from sample preparation to data analysis is crucial for a self-validating protocol.

Caption: High-level workflow for LC-MS analysis.

Part 2: Experimental Protocols

Protocol 1: Sample Preparation

-

Objective: To prepare the sample in a solvent compatible with the LC-MS system, ensuring complete dissolution and accurate concentration.

-

Materials:

-

This compound reference standard

-

HPLC-grade Acetonitrile

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Accurately weigh 10 mg of the reference standard.

-

Dissolve the standard in a 100 mL volumetric flask with acetonitrile to create a 100 µg/mL stock solution.

-

Perform serial dilutions from the stock solution using acetonitrile to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Transfer the final solutions to autosampler vials for analysis.

-

Protocol 2: LC-MS/MS Method Parameters

This method is designed to provide excellent chromatographic separation and sensitive detection. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for its sensitivity and selectivity.[4][5]

| Parameter | Setting | Rationale |

| LC System | Agilent 1290 Infinity II or equivalent | Provides robust and reproducible UHPLC performance.[5] |

| Column | Poroshell 120 C18, 2.1 x 50 mm, 2.7 µm | Fused-core particles offer high efficiency at lower backpressures, enabling faster analysis times.[6] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid promotes protonation for positive ion mode detection. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 5 min | Standard gradient to elute compounds of moderate polarity. |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| MS System | Agilent 6470 TQ or equivalent | A sensitive triple quadrupole MS suitable for quantitative analysis.[5] |

| Ion Source | APCI (can be compared with ESI) | As discussed, APCI is often better for sulfonate esters, but ESI should be evaluated.[1][2] |

| Ion Mode | Positive | To detect the protonated molecular ion [M+H]+. |

| Gas Temp. | 350 °C | Standard APCI parameter. |

| Vaporizer Temp. | 350 °C | Standard APCI parameter. |

| Gas Flow | 10 L/min | Standard APCI parameter. |

| Nebulizer | 40 psi | Standard APCI parameter. |

| Capillary Voltage | 4000 V | Optimizes ion formation and transfer. |

Part 3: Fragmentation Analysis

The core of mass spectrometric analysis lies in the predictable fragmentation of the parent ion.[7][8] For this compound, collision-induced dissociation (CID) of the protonated molecular ion ([M+H]+ at m/z 271.1) yields a characteristic fragmentation pattern.

The primary fragmentation pathway involves the cleavage of the ester bond. The positive charge is preferentially retained on the more stable fragment. The two most significant fragmentation pathways are:

-

Formation of the Tetrahydropyran Cation: The most abundant fragment ion results from the loss of p-toluenesulfonic acid (a neutral loss of 172.0 Da). This produces the (tetrahydro-2H-pyran-4-yl)methyl cation at m/z 99.1 .

-

Formation of the Tosyl Cation: A secondary pathway involves the formation of the protonated p-toluenesulfonic acid fragment at m/z 173.1 or the related tropylium-like C7H7+ cation at m/z 91.1 following the loss of SO2.

Caption: Proposed ESI+ fragmentation pathway.

Quantitative Analysis using Selected Reaction Monitoring (SRM)

For ultimate sensitivity and specificity, SRM (also known as Multiple Reaction Monitoring or MRM) is the gold standard. By monitoring specific transitions from a precursor ion to a product ion, chemical noise is filtered out, dramatically improving the signal-to-noise ratio.

Based on the fragmentation analysis, the following SRM transitions are recommended for quantification and confirmation:

| Transition Type | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Rationale |

| Quantifier | 271.1 | 99.1 | Most abundant and specific fragment. |

| Qualifier | 271.1 | 173.1 | Confirmatory ion to ensure identity. |

Conclusion

The mass spectrometric analysis of this compound requires a methodologically sound approach grounded in the compound's chemical properties. While ESI is a viable option, APCI often provides more robust and sensitive results for sulfonate esters. A well-developed LC-MS/MS method, utilizing the SRM transitions outlined in this guide (m/z 271.1 → 99.1 for quantification and 271.1 → 173.1 for confirmation), will provide the necessary specificity and sensitivity for the analysis of this important pharmaceutical intermediate, ensuring compliance with regulatory standards for potentially genotoxic impurities. This guide serves as a comprehensive starting point for any scientist tasked with the analysis of this, or structurally similar, molecules.

References

-

Gao, F., et al. (2014). Rapid and Simultaneous Determination of Sulfonate Ester Genotoxic Impurities in Drug Substance by Liquid Chromatography Coupled to Tandem Mass Spectrometry: Comparison of Different Ionization Modes. Journal of Chromatography A, 1359, 158-166. doi:10.1016/j.chroma.2014.05.079. Retrieved from [Link]

-

ResearchGate. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. Retrieved from [Link]

-

ChemBK. (n.d.). (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-propyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

Manivannan, M., et al. (2023). GC-MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF GENOTOXIC TOSYLATES IN TENELIGLIPTIN. ResearchGate. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

Patent Document. (n.d.). LCMS Method A. Retrieved from [Link]

-

ResearchGate. (n.d.). Isomeric Differentiation of Chloroanilines by Gas Chromatography-Mass Spectrometry in Combination with Tosylation. Retrieved from [Link]

-

SciSpace. (n.d.). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Retrieved from [Link]

-

American Chemical Society. (n.d.). TLC and LC-MS monitoring chromatography free synthesis of monotosylation of glycols and diols. Retrieved from [Link]

-

ACS Publications. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Novatia, LLC. (2010). A Kinetic and Mechanistic Study of the Formation of Sulfonate Esters. Retrieved from [Link]

-

Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

-

Organic Chemistry. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

-

Agilent. (n.d.). QUICK-REFERENCE METHOD GUIDE. Retrieved from [Link]

-

PubMed. (1999). The analysis of alkyl-capped alcohol ethoxylates and alcohol ethoxycarboxylates from alcohol ethoxylates by atmospheric pressure chemical ionization mass spectrometry. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (1). Retrieved from [Link]

Sources

- 1. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. agilent.com [agilent.com]

- 6. lcms.cz [lcms.cz]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

Solubility Profile of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate: A Physicochemical and Methodological Analysis

An In-depth Technical Guide for Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter influencing reaction kinetics, purification efficiency, and formulation development.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate, a key tosylate ester intermediate. We move beyond simple data reporting to establish a predictive framework based on the molecule's physicochemical properties. This document outlines the theoretical principles governing its solubility, predicts its behavior across a spectrum of organic solvent classes, and provides a detailed, self-validating experimental protocol for accurate solubility determination using the gold-standard shake-flask method.

Introduction and Strategic Importance

This compound is a tosylate-activated alcohol, a class of compounds widely used in organic synthesis due to the tosylate group being an excellent leaving group for nucleophilic substitution reactions. Understanding its solubility is not merely an academic exercise; it is fundamental to process optimization. Inefficient solubility can lead to poor reaction yields, challenges in crystallization and purification, and difficulties in subsequent formulation steps.[3][4] This guide provides researchers and drug development professionals with the foundational knowledge to rationally select solvents, anticipate solubility behavior, and experimentally validate these predictions with high fidelity.

Physicochemical Characterization of the Solute

The solubility of a compound is dictated by its molecular structure. The widely cited principle of "like dissolves like" refers to the compatibility of intermolecular forces between the solute and the solvent.[5][6] An analysis of the this compound structure reveals a molecule of dual character.

-

Molecular Structure: C₁₃H₁₈O₄S

-

Molecular Weight: 270.35 g/mol [7]

-

Key Functional Groups:

-

Tetrahydropyran (THP) Ring: A cyclic ether, contributing moderate polarity and acting as a hydrogen bond acceptor.[8]

-

Tosylate (p-toluenesulfonate) Group: A sulfonate ester with a nonpolar aromatic ring and a highly polar sulfonate portion (-SO₃-). The sulfonate oxygens are strong hydrogen bond acceptors.

-

Aliphatic Linkers: The methylene bridge and the saturated carbons of the THP ring constitute nonpolar regions.

-

This combination of polar groups (ether, sulfonate) and nonpolar regions (aromatic ring, aliphatic framework) suggests that the molecule has an intermediate overall polarity. It can engage in dipole-dipole interactions and accept hydrogen bonds but cannot donate them, a critical factor for its interaction with protic solvents.[9][10][11][12]

Diagram: Structural Analysis of the Solute

Caption: Key polar and nonpolar regions of the target molecule.

Theoretical Frameworks for Solubility Prediction

While "like dissolves like" provides a qualitative guideline, more quantitative approaches are necessary for rational solvent selection in a professional setting.

Solvent Polarity

Organic solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Primarily exhibit London dispersion forces. They are expected to be poor solvents for this molecule due to its significant polar character.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)): Possess dipole moments but do not have acidic protons. These are predicted to be effective solvents, as they can engage in dipole-dipole interactions and accept the solute's hydrogen bond acceptors without requiring the solute to donate a hydrogen bond.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Have strong dipole moments and can both donate and accept hydrogen bonds. While they are polar, the high energy required to disrupt their strong hydrogen-bonding network, combined with the solute's inability to donate hydrogen bonds, may limit solubility compared to polar aprotic options.[13]

Hansen Solubility Parameters (HSP)

A more powerful predictive tool is the Hansen Solubility Parameter system, which deconstructs the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding.

Two substances are likely to be miscible if their HSP values are similar.[14][15] By determining the HSP of the solute, one can screen a database of solvents to find the closest match, significantly streamlining solvent selection.[16][17][18]

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following solubility profile is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Poor | Mismatch in polarity. Insufficient energy from dispersion forces to overcome the solute's polar interactions and crystal lattice energy.[6][19] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Good to Excellent | Best match of intermolecular forces. These solvents have moderate to high polarity to interact with the tosylate and ether groups but lack the strong, self-associating H-bond network of protic solvents. |

| Polar Protic | Methanol, Ethanol | Moderate | The solute can act as an H-bond acceptor, allowing some interaction. However, its inability to donate H-bonds will disrupt the solvent's network, limiting miscibility.[10][11] |

| Highly Polar Protic | Water | Very Poor | The significant nonpolar surface area of the solute and its lack of H-bond donor capability make it energetically unfavorable to dissolve in the highly structured water network. |

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility